
Hexahydro-4,7-methanoindane-5,6-dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-4,7-methanoindane-5,6-dimethanol is a chemical compound with the molecular formula C12H20O2 It is a derivative of methanoindane and features two hydroxyl groups attached to the indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-4,7-methanoindane-5,6-dimethanol typically involves the hydrogenation of methanoindane derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4,7-methanoindane-5,6-dione using a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process requires precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-4,7-methanoindane-5,6-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Hexahydro-4,7-methanoindane-5,6-dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexahydro-4,7-methanoindane-5,6-dimethanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-4,7-methanoindene: A structurally related compound with similar chemical properties.
Dicyclopentadiene: Another related compound with a similar ring system but different functional groups.
Uniqueness
Hexahydro-4,7-methanoindane-5,6-dimethanol is unique due to the presence of two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
171353-68-7 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[9-(hydroxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methanol |
InChI |
InChI=1S/C12H20O2/c13-5-11-9-4-10(12(11)6-14)8-3-1-2-7(8)9/h7-14H,1-6H2 |
InChI Key |
FDORDPLNAGACDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2C(C3CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


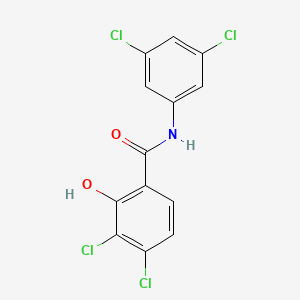
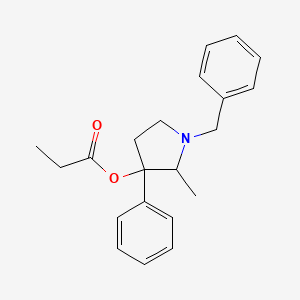
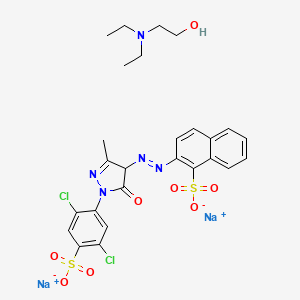

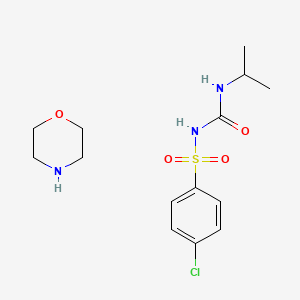
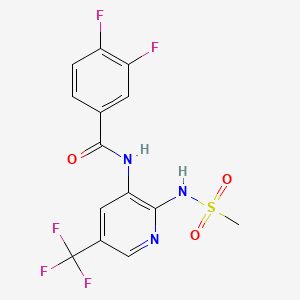
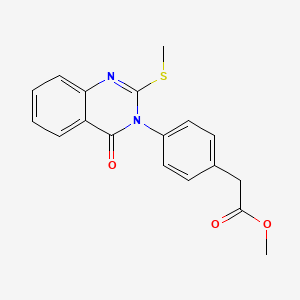
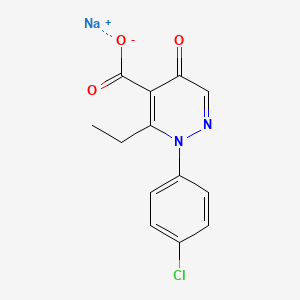
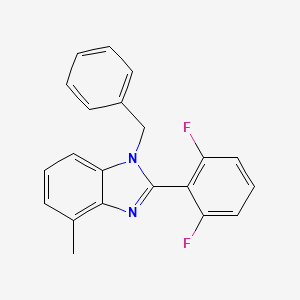

![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)
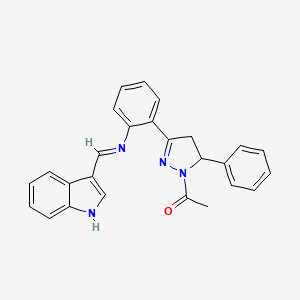

![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
